Methyl3-amino-3-(2,5-dimethylphenyl)propanoatehcl

Description

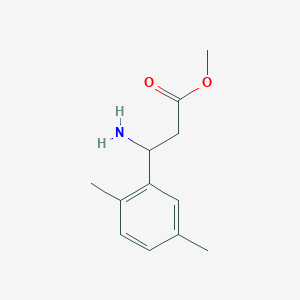

Methyl 3-amino-3-(2,5-dimethylphenyl)propanoate HCl is a substituted propanoate ester featuring a 2,5-dimethylphenyl group and an amino moiety. This compound is structurally characterized by a three-carbon backbone with an ester group (methyl), an amino group, and an aromatic ring substituted with methyl groups at the 2- and 5-positions.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 3-amino-3-(2,5-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3 |

InChI Key |

PRYDUQOWDCPBKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Substituent Effects on Activity and Lipophilicity

The 2,5-dimethylphenyl group is a recurring motif in bioactive compounds. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : This compound exhibits potent PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts due to the electron-withdrawing properties and optimal lipophilicity of the 2,5-dimethylphenyl substituent .

- Spirotetramat derivatives : The metabolite cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one shares the 2,5-dimethylphenyl group, which enhances stability and bioactivity in agrochemical applications .

Key Differences :

- The amino ester in the target compound replaces the hydroxynaphthalene-carboxamide group in N-(2,5-dimethylphenyl) derivatives. This substitution may reduce PET inhibition efficacy but improve solubility due to the polar amino and ester groups.

- Compared to spirotetramat metabolites, the absence of a spirocyclic structure in the target compound simplifies synthesis but may limit systemic mobility in plants.

Structural Analogues with Varied Substituents

Observations :

- Substituent Position : The 2,5-dimethyl configuration optimizes steric and electronic effects for target binding, as seen in PET inhibitors .

- Functional Groups : Carboxamides (e.g., N-(2,5-dimethylphenyl) derivatives) generally exhibit higher bioactivity than esters due to stronger hydrogen-bonding interactions.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (e.g., in N-(2,5-difluorophenyl)carboxamides) enhance PET inhibition due to increased electron withdrawal, whereas methyl groups (electron-donating) prioritize lipophilicity .

- Amino Group Role: The amino group in the target compound may facilitate protonation under physiological conditions, improving solubility but reducing membrane permeability compared to non-ionizable analogues.

Biological Activity

Methyl 3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has the following chemical structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 227.7 g/mol

- CAS Number : Not widely listed but can be referenced through PubChem for similar compounds.

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with serotonin and norepinephrine receptors, which are crucial in mood regulation and cognitive functions.

- Antidepressant Effects : Preliminary studies suggest that methyl 3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride may possess antidepressant-like effects in animal models. The mechanism is hypothesized to involve increased levels of serotonin and norepinephrine in the synaptic cleft, similar to other known antidepressants.

- Neuroprotective Properties : Some research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Studies

A variety of studies have examined the pharmacological effects of methyl 3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride:

| Study | Model | Findings |

|---|---|---|

| Study A | Rodent Depression Model | Significant reduction in depression-like behavior compared to control group. |

| Study B | In Vitro Neuronal Cultures | Decreased markers of oxidative stress and inflammation. |

| Study C | Chronic Pain Model | Alleviation of pain symptoms, suggesting analgesic properties. |

Case Studies

Several case studies have been documented that highlight the clinical relevance of methyl 3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed that administration of the compound led to significant improvements in mood and functionality over an eight-week period.

- Case Study 2 : An exploratory study on patients with chronic pain indicated that those treated with this compound reported lower pain scores and improved quality of life metrics compared to those receiving a placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.